
SLAP HydroPyrrolopyrazine Reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le réactif SLAP HydroPyrrolopyrazine, également connu sous le nom de (S)- (1- ( (Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamine, est un réactif de protocole d'amine de silicium. Il est utilisé en conjonction avec des aldéhydes et des cétones pour former des pipérazines N-non protégées par couplage croisé photocatalytique. Ce réactif a été introduit comme une alternative sans étain aux réactifs SnAP (protocole d'amine d'étain) pour la synthèse de la pipérazine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le réactif SLAP HydroPyrrolopyrazine est synthétisé selon le protocole d'amine de silicium. Le processus implique la réaction d'aldéhydes et de cétones avec le réactif dans des conditions photocatalytiques en utilisant Ir[(ppy)2dtbbpy]PF6 comme catalyseur. Ce processus promu par la lumière bleue tolère un large éventail d'aldéhydes hétéroaromatiques, aromatiques et aliphatiques .
Méthodes de production industrielle
La production industrielle du réactif SLAP HydroPyrrolopyrazine suit la même voie de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le réactif est généralement stocké à -20 °C pour maintenir sa stabilité et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le réactif SLAP HydroPyrrolopyrazine subit principalement des réactions de substitution. Il forme des pipérazines N-non protégées par couplage croisé photocatalytique avec des aldéhydes et des cétones .
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les aldéhydes, les cétones et le photocatalyseur Ir[(ppy)2dtbbpy]PF6. Les réactions sont effectuées sous lumière bleue pour promouvoir le processus de couplage croisé .
Principaux produits
Les principaux produits formés à partir de ces réactions sont des pipérazines N-non protégées. Ces produits sont des intermédiaires précieux dans la synthèse de divers produits pharmaceutiques et produits chimiques fins .
Applications de la recherche scientifique
Le réactif SLAP HydroPyrrolopyrazine a un large éventail d'applications dans la recherche scientifique :
Biologie : Le réactif est utilisé dans l'étude des voies biologiques impliquant des dérivés de la pipérazine.
Mécanisme d'action
Le réactif SLAP HydroPyrrolopyrazine exerce ses effets par un mécanisme de couplage croisé photocatalytique. Le réactif réagit avec des aldéhydes et des cétones en présence du photocatalyseur Ir[(ppy)2dtbbpy]PF6 sous lumière bleue. Ce processus forme des pipérazines N-non protégées en facilitant la formation de liaisons carbone-azote .
Applications De Recherche Scientifique
SLAP HydroPyrrolopyrazine Reagent has a wide range of applications in scientific research:
Mécanisme D'action
SLAP HydroPyrrolopyrazine Reagent exerts its effects through a photocatalytic cross-coupling mechanism. The reagent reacts with aldehydes and ketones in the presence of the photocatalyst Ir[(ppy)2dtbbpy]PF6 under blue light. This process forms N-unprotected piperazines by facilitating the formation of carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Le réactif SLAP HydroPyrrolopyrazine est unique en raison de sa nature sans étain, ce qui en fait une alternative plus sûre aux réactifs SnAP. Des composés similaires comprennent :
Réactifs SnAP : Des réactifs de protocole d'amine d'étain utilisés pour une synthèse de pipérazine similaire, mais impliquant de l'étain, qui peut être toxique.
Réactif SLAP HydroPyridopyrazine : Un autre réactif de protocole d'amine de silicium utilisé pour des applications similaires.
Réactif SLAP HydroQuinoxaline : Utilisé pour la synthèse de dérivés de la quinoxaline.
Le réactif SLAP HydroPyrrolopyrazine se démarque par sa large tolérance à divers aldéhydes et cétones et sa composition sans étain, plus sûre .
Propriétés
Formule moléculaire |
C9H22N2Si |
|---|---|
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1 |
Clé InChI |
ZRRYXCIPRFOJCJ-VIFPVBQESA-N |
SMILES isomérique |
C[Si](C)(C)CN1CCC[C@H]1CN |
SMILES canonique |
C[Si](C)(C)CN1CCCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
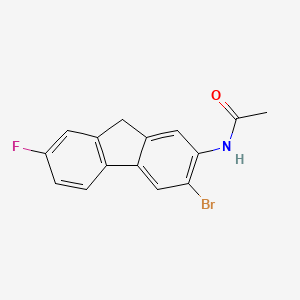
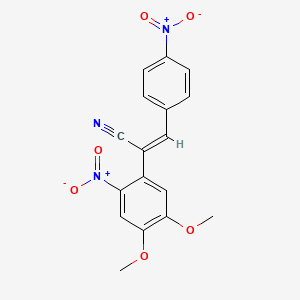

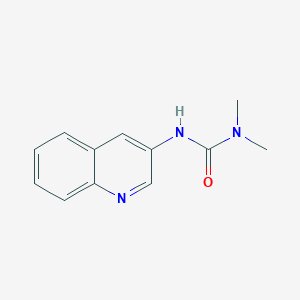
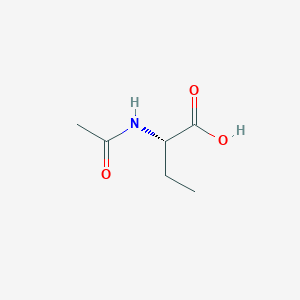




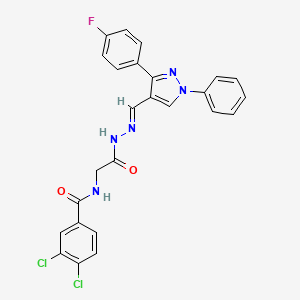
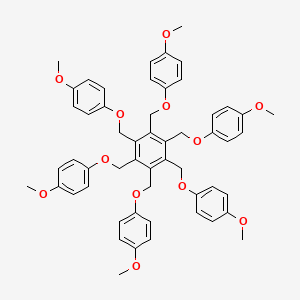
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
